3,5-二甲基-N-(2-((6-吗啉代嘧啶-4-基)氧基)乙基)异恶唑-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyrimidine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. The isoxazole ring, for example, can participate in a variety of reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole, pyrimidine, and morpholine rings could affect its solubility, stability, and reactivity .科学研究应用
内皮素受体拮抗作用
研究表明,与3,5-二甲基-N-(2-((6-吗啉代嘧啶-4-基)氧基)乙基)异恶唑-4-磺酰胺结构相似的化合物具有作为内皮素受体拮抗剂的潜力。例如,Murugesan 等人(2003 年)发现了 BMS-207940,这是一种高效且口服活性强的 ET(A) 选择性拮抗剂,在大鼠中具有出色的生物利用度。与它的前体相比,该化合物对 ET(A) 受体表现出增强的效力和选择性 (Murugesan 等人,2003 年)。
构效关系
Humphreys 等人(2003 年)探索了类似内皮素受体拮抗剂的构效关系。他们发现结构中的小分子变化会显著改变这些化合物的代谢稳定性和分布 (Humphreys 等人,2003 年)。
合成和生物筛选
一些研究专注于具有相似结构特征的化合物的合成和生物筛选。例如,Rahmouni 等人(2014 年)合成了新型的 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的异恶唑啉和异恶唑,这可能对药物设计和开发产生影响 (Rahmouni 等人,2014 年)。
抗菌应用
已经探索了磺酰胺基化合物的抗菌潜力。Azab 等人(2013 年)研究了含有磺酰胺部分的新型杂环化合物及其抗菌特性 (Azab 等人,2013 年)。
心血管影响
已经研究了异恶唑衍生物的心血管作用。McKenna 等人(1988 年)合成了两种 4-异恶唑基二氢吡啶并评估了它们的促心脏活性,发现它们在 Langendorff 试验中是有效的血管扩张剂 (McKenna 等人,1988 年)。
合成和除草剂活性
已经合成了具有异恶唑部分的化合物,其结构类似于 3,5-二甲基-N-(2-((6-吗啉代嘧啶-4-基)氧基)乙基)异恶唑-4-磺酰胺,以用于潜在的除草剂应用。Fu-b(2014 年)描述了一种新型化合物的合成,该化合物对某些杂草物种具有显着的抑制活性 (Fu-b,2014 年)。
作用机制
未来方向
属性
IUPAC Name |
3,5-dimethyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5S/c1-11-15(12(2)25-19-11)26(21,22)18-3-6-24-14-9-13(16-10-17-14)20-4-7-23-8-5-20/h9-10,18H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCVGGINYSKDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。